2-Bromo-5-(2-nitrovinyl)furan
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Overview
Description
1-nitro-2-(5-bromofur-2-yl)ethylene is a chemical compound belonging to the class of nitrofurans. Nitrofurans are known for their diverse applications in medicine and industry due to their antimicrobial properties. This compound, specifically, has been studied for its genotoxic potential and other biological activities .
Preparation Methods
The synthesis of 1-nitro-2-(5-bromofur-2-yl)ethylene typically involves the bromination of 1-(fur-2-yl)-2-nitroethene. The process can be carried out in a single step, where 1-(fur-2-yl)-2-nitroethene is reacted with bromine under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
1-nitro-2-(5-bromofur-2-yl)ethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.
Substitution: The bromine atom in the compound can participate in substitution reactions, such as nucleophilic substitution, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-nitro-2-(5-bromofur-2-yl)ethylene has been extensively studied for its genotoxic effects. It has been evaluated in cultured human lymphocytes to understand its potential to cause genetic mutations . Additionally, this compound is of interest in the field of medicinal chemistry due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-nitro-2-(5-bromofur-2-yl)ethylene involves its interaction with cellular components, leading to genotoxic effects. The nitro group in the compound can undergo metabolic activation, forming reactive intermediates that interact with DNA, causing mutations and other genetic alterations . The bromine atom may also play a role in its biological activity by participating in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
1-nitro-2-(5-bromofur-2-yl)ethylene can be compared with other nitrofuran derivatives, such as:
1-(5-bromofur-2-yl)-2-bromo-2-nitroethene: This compound has a similar structure but with an additional bromine atom, which may influence its reactivity and biological activity.
2-furyl-1-nitroethene: Lacking the bromine atom, this compound may exhibit different chemical and biological properties.
Properties
CAS No. |
35950-29-9 |
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Molecular Formula |
C6H4BrNO3 |
Molecular Weight |
218.00 g/mol |
IUPAC Name |
2-bromo-5-(2-nitroethenyl)furan |
InChI |
InChI=1S/C6H4BrNO3/c7-6-2-1-5(11-6)3-4-8(9)10/h1-4H |
InChI Key |
ZPOIRJXWLVUIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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